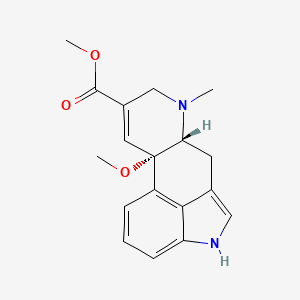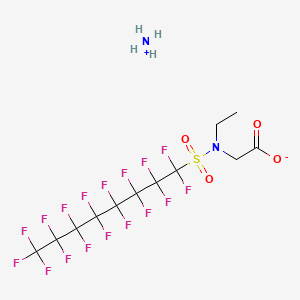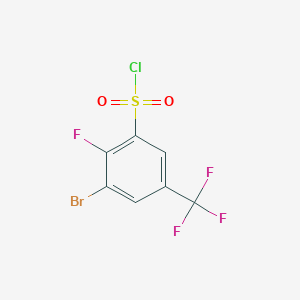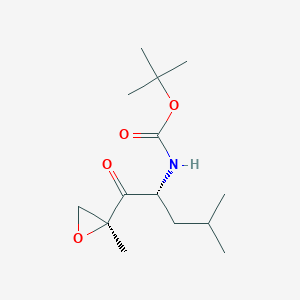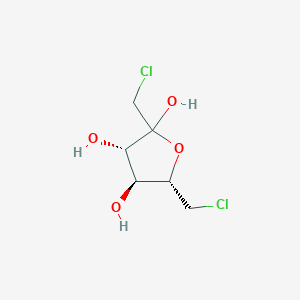
Des-(Cyclohexa-2,5-dien-1-one) Androsta-(E)-3-oxobut-1-en-1-yl-2,3,4-13C3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Des-(Cyclohexa-2,5-dien-1-one) Androsta-(E)-3-oxobut-1-en-1-yl-2,3,4-13C3 is a complex organic compound with a unique structure that combines elements of cyclohexadiene and androsta. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Des-(Cyclohexa-2,5-dien-1-one) Androsta-(E)-3-oxobut-1-en-1-yl-2,3,4-13C3 involves multiple steps, starting with the preparation of the cyclohexa-2,5-dien-1-one moiety. This can be achieved through the reaction of appropriate precursors under controlled conditions. The androsta moiety is then introduced through a series of coupling reactions, often involving catalysts and specific reagents to ensure the correct stereochemistry and functional group placement .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
Des-(Cyclohexa-2,5-dien-1-one) Androsta-(E)-3-oxobut-1-en-1-yl-2,3,4-13C3 can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a wide variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Des-(Cyclohexa-2,5-dien-1-one) Androsta-(E)-3-oxobut-1-en-1-yl-2,3,4-13C3 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Des-(Cyclohexa-2,5-dien-1-one) Androsta-(E)-3-oxobut-1-en-1-yl-2,3,4-13C3 involves its interaction with specific molecular targets within cells. This compound can act as an electron acceptor, interacting with free radicals and potentially inducing cell death in cancer cells. It may also inhibit topoisomerase II, an enzyme involved in DNA replication, thereby preventing the proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexa-2,5-diene-1,4-dione: Known for its antiproliferative properties.
Androsta-1,4-diene-3,17-dione: Used in steroid synthesis and has similar structural features
Uniqueness
Des-(Cyclohexa-2,5-dien-1-one) Androsta-(E)-3-oxobut-1-en-1-yl-2,3,4-13C3 is unique due to its combination of cyclohexadiene and androsta moieties, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H26O3 |
|---|---|
Molekulargewicht |
305.39 g/mol |
IUPAC-Name |
(3aS,5aS,6R,9aS,9bS)-3a,6-dimethyl-6-[(E)-3-oxo(2,3,4-13C3)but-1-enyl]-2,4,5,5a,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalene-3,7-dione |
InChI |
InChI=1S/C19H26O3/c1-12(20)8-10-18(2)15-9-11-19(3)14(5-7-17(19)22)13(15)4-6-16(18)21/h8,10,13-15H,4-7,9,11H2,1-3H3/b10-8+/t13-,14-,15-,18+,19-/m0/s1/i1+1,8+1,12+1 |
InChI-Schlüssel |
BGDMKEYVPHGZHJ-SBASQKPGSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC(=O)[C@]3(C)/C=[13CH]/[13C](=O)[13CH3] |
Kanonische SMILES |
CC(=O)C=CC1(C2CCC3(C(C2CCC1=O)CCC3=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


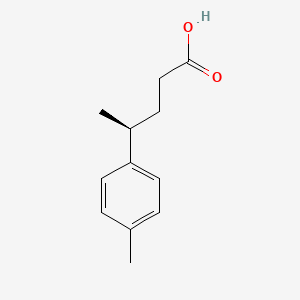
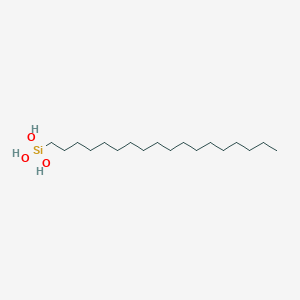
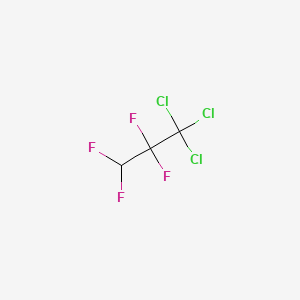

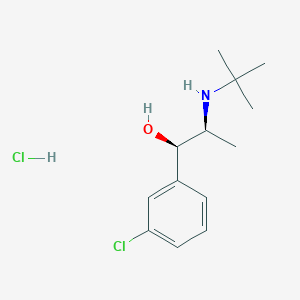

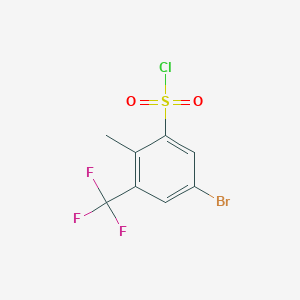
![methyl (1S,2S,4R,7Z,9S,10S,11R)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B15290221.png)
